molecular formula C12H21NO4S B179131 (2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 148017-39-4

(2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B179131
CAS No.: 148017-39-4
M. Wt: 275.37 g/mol
InChI Key: CZIBLNJSWPMUGC-VHSXEESVSA-N
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Description

(2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Acetylthio Group: The acetylthio group can be introduced via a thiol-ene reaction or a nucleophilic substitution reaction using an acetylthio reagent.

    Protection of the Hydroxymethyl Group: The hydroxymethyl group can be protected using a tert-butyl group to prevent unwanted side reactions during subsequent steps.

    Final Deprotection and Purification: The final compound is obtained by deprotecting the hydroxymethyl group and purifying the product through techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The acetylthio group can be reduced to a thiol group.

    Substitution: The acetylthio group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of (2S,4R)-Tert-butyl 4-(carboxyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

    Reduction: Formation of (2S,4R)-Tert-butyl 4-(thiol)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study enzyme-substrate interactions and other biochemical processes.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group may participate in covalent bonding with active site residues, while the hydroxymethyl group may form hydrogen bonds or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-Tert-butyl 4-(methylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a methylthio group instead of an acetylthio group.

    (2S,4R)-Tert-butyl 4-(acetylthio)-2-(methyl)pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a hydroxymethyl group.

Uniqueness

(2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the acetylthio and hydroxymethyl groups, which provide distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

tert-butyl (2S,4R)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-8(15)18-10-5-9(7-14)13(6-10)11(16)17-12(2,3)4/h9-10,14H,5-7H2,1-4H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIBLNJSWPMUGC-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC(N(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445483
Record name (2S,4R)-4-Acetylthio-1-t-butoxycarbonylpyrrolidine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148017-39-4
Record name (2S,4R)-4-Acetylthio-1-t-butoxycarbonylpyrrolidine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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